molecular formula C18H21NO3 B495651 N-(2-isobutoxyphenyl)-2-methoxybenzamide

N-(2-isobutoxyphenyl)-2-methoxybenzamide

Cat. No.: B495651
M. Wt: 299.4g/mol
InChI Key: MYWVLCUBILSGGP-UHFFFAOYSA-N
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Description

N-(2-Isobutoxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to an aniline moiety substituted with an isobutoxy group at the ortho position.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

2-methoxy-N-[2-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C18H21NO3/c1-13(2)12-22-17-11-7-5-9-15(17)19-18(20)14-8-4-6-10-16(14)21-3/h4-11,13H,12H2,1-3H3,(H,19,20)

InChI Key

MYWVLCUBILSGGP-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Ortho-substituted benzamides (e.g., 4a) exhibit higher melting points (~200°C), likely due to enhanced crystallinity from planar aromatic stacking .
  • Solubility : Hydroxyl or polar groups (e.g., in ) improve aqueous solubility, whereas bulky substituents like isobutoxy may enhance lipophilicity .

Structural and Electronic Effects

  • Substituent Position : Meta- or para-substituted benzamides (e.g., ’s 4b, 4-methoxy) often exhibit altered electronic profiles compared to ortho-substituted analogs, impacting receptor binding .

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